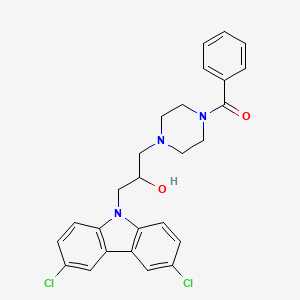
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized by scientists at GlaxoSmithKline in the early 2000s. Since then, BRL-15572 has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes.
Mécanisme D'action
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol can modulate the activity of dopamine neurons and alter the release of dopamine in these brain regions.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol depend on the specific experimental conditions and the target tissues or organs. In general, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been shown to reduce the activity of dopamine neurons and decrease the release of dopamine in the mesolimbic and mesocortical regions of the brain. This can lead to a decrease in reward-seeking behavior, motivation, and cognitive function. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which can further affect the biochemical and physiological effects of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol in lab experiments is its high selectivity and potency for the dopamine D3 receptor. This allows researchers to specifically target this receptor subtype and investigate its role in various physiological and pathological processes. However, one limitation of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions. Additionally, the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol may be influenced by other factors, such as the dose, route of administration, and duration of treatment.
Orientations Futures
There are several future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol and its role in dopamine D3 receptor function. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which can further elucidate the role of this receptor subtype in various physiological and pathological processes. Another area of interest is the investigation of the downstream signaling pathways and gene expression changes that are modulated by dopamine D3 receptor antagonists, which can provide insights into the molecular mechanisms underlying the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol. Finally, the development of novel therapeutic strategies targeting the dopamine D3 receptor system may have potential applications in the treatment of various psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol involves several steps, including the reaction of 3,6-dichloro-9H-carbazole with 4-bromobenzoyl chloride to form 3,6-dichloro-9H-carbazol-9-yl-4-bromobenzoate, which is then reacted with piperazine to form 1-(4-bromobenzoyl)-4-(3,6-dichloro-9H-carbazol-9-yl)piperazine. Finally, the bromine atom is replaced with a hydroxyl group using sodium hydride and 2-propanol to yield 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol.
Applications De Recherche Scientifique
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D3 receptor antagonists on drug addiction, obesity, schizophrenia, and Parkinson's disease. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been used to investigate the role of dopamine D3 receptors in the regulation of mood and emotion.
Propriétés
IUPAC Name |
[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O2/c27-19-6-8-24-22(14-19)23-15-20(28)7-9-25(23)31(24)17-21(32)16-29-10-12-30(13-11-29)26(33)18-4-2-1-3-5-18/h1-9,14-15,21,32H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKMJRVRSSQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)



![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)